2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide
Overview
Description
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.09186920 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity towardsCOX-2 isoenzyme . The COX-2 isoenzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.
Result of Action
The inhibition of the COX-2 isoenzyme and the subsequent decrease in prostaglandin production could result in anti-inflammatory effects . This could potentially alleviate symptoms in conditions where inflammation plays a key role .
Biochemical Analysis
Biochemical Properties
2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, reducing the production of pro-inflammatory prostaglandins . This selective inhibition is crucial for its potential use as an anti-inflammatory agent. Additionally, the compound may interact with other biomolecules such as kinases and transcription factors, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to downregulate the expression of inflammatory cytokines in immune cells, thereby reducing inflammation . The compound also affects cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment by inhibiting tumor cell growth and inducing programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may interact with other molecular targets, such as nuclear receptors and signaling proteins, altering their activity and downstream effects on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that its anti-inflammatory effects persist, but the compound’s efficacy may diminish due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without significant adverse effects . At high doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization for therapeutic use.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further conjugated and excreted.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues, such as inflamed or cancerous tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It may localize to the cytoplasm, where it interacts with enzymes and signaling proteins, or to the nucleus, where it can affect gene expression. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biological activity.
Properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11-12(2)25-17-15(11)16(23)20-18(21-17)24-10-14(22)19-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,19,22)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTLZJKIONDHAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.